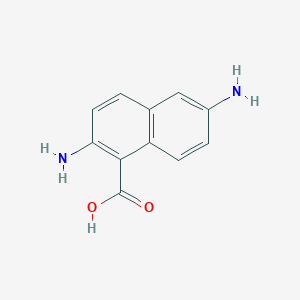

2,6-Diaminonaphthalene-1-carboxylic acid

Beschreibung

Contextualization within Functionalized Naphthalene (B1677914) Derivatives

Functionalized naphthalene derivatives are a class of aromatic compounds based on the naphthalene scaffold, which is a bicyclic aromatic hydrocarbon. These derivatives are characterized by the presence of one or more functional groups attached to the naphthalene rings, which can significantly alter their physical and chemical properties. mdpi.comresearchgate.netopenaccessjournals.com The naphthalene core itself provides a rigid, planar, and electron-rich platform, making it an excellent building block in various chemical applications. nih.gov The introduction of functional groups such as amino (-NH2) and carboxylic acid (-COOH) moieties, as seen in 2,6-Diaminonaphthalene-1-carboxylic acid, creates a molecule with multiple reactive sites. This multi-functionality allows for a diverse range of chemical transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecular architectures. mdpi.com The specific positioning of the two amino groups and one carboxylic acid group on the naphthalene backbone dictates the compound's reactivity and potential for forming specific structural motifs.

Significance of Aminonaphthalene Carboxylic Acids in Chemical Synthesis and Materials Science

Aminonaphthalene carboxylic acids, the chemical family to which this compound belongs, are of considerable importance in both chemical synthesis and materials science. In organic synthesis, they serve as valuable synthons, or building blocks, for constructing a wide array of more complex organic molecules. acs.orgresearchgate.net The presence of both an amino group, which is basic and nucleophilic, and a carboxylic acid group, which is acidic, allows for selective reactions at either end of the molecule. For instance, the amino group can be acylated, alkylated, or diazotized, while the carboxylic acid group can be esterified or converted into an amide. This dual reactivity is highly sought after for creating compounds with tailored properties.

In the field of materials science, aminonaphthalene carboxylic acids are precursors to high-performance polymers, dyes, and pigments. The naphthalene unit often imparts thermal stability and desirable photophysical properties, such as fluorescence, to the resulting materials. nih.gov For example, these compounds can be used as monomers in polymerization reactions to produce polyamides or polyesters with enhanced mechanical strength and thermal resistance. Their ability to absorb and emit light also makes them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and imaging. nih.gov

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Current research trends include the development of new synthetic methods to efficiently create these complex molecules, the investigation of their self-assembly into supramolecular structures, and the exploration of their applications in molecular recognition and host-guest chemistry. nih.gov Multifunctional aromatic compounds are also at the forefront of creating advanced materials with tunable electronic, optical, and magnetic properties. The ultimate goal is to gain precise control over molecular architecture to engineer materials and chemical systems with unprecedented capabilities. The exploration of molecules like this compound is a key part of this broader scientific endeavor, promising to unlock new avenues in chemical innovation.

Compound Information Tables

Table 1: Properties of Related Aminonaphthalene Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Amino-2-naphthoic acid | 5959-52-4 | C₁₁H₉NO₂ | 187.19 | An isomer used in peptide synthesis. sigmaaldrich.com |

| 5-Amino-naphthalene-1-carboxylic acid | 32018-88-5 | C₁₁H₉NO₂ | 187.19 | Another positional isomer of aminonaphthoic acid. chemicalbook.com |

| 1-Aminonaphthalene-8-carboxylic acid | Not specified | C₁₁H₉NO₂ | 187.19 | Can be synthesized from 8-cyannaphthalene-1-sulfonic acid. google.com |

Table 2: Related Naphthalene-based Dicarboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |

| 2,6-Naphthalenedicarboxylic acid | 1141-38-4 | C₁₂H₈O₄ | 216.19 | Precursor to polyethylene (B3416737) naphthalate (PEN) polyester. wikipedia.orgnih.govsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

46390-04-9 |

|---|---|

Molekularformel |

C11H10N2O2 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

2,6-diaminonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5H,12-13H2,(H,14,15) |

InChI-Schlüssel |

DLYIOFDTYNMAJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)N)C=C1N |

Herkunft des Produkts |

United States |

Synthetic Pathways and Strategies for 2,6 Diaminonaphthalene 1 Carboxylic Acid

Approaches to Naphthalene (B1677914) Core Functionalization for Amination and Carboxylation

The foundational step in synthesizing 2,6-Diaminonaphthalene-1-carboxylic acid involves the strategic functionalization of the naphthalene skeleton. Traditional methods often rely on the stepwise introduction of substituents through electrophilic aromatic substitution; however, this can lead to mixtures of isomers. nih.gov Modern synthetic chemistry offers more controlled and regioselective methods. rsc.orgnih.gov

Directed Ortho-Metalation and Electrophilic Substitution Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of naphthalene synthesis, a directing group can guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then react with an appropriate electrophile to introduce a substituent at the desired position. For the target molecule, a pre-existing group at the C1 or C2 position could direct metalation to an ortho position, setting the stage for subsequent carboxylation or amination steps.

Electrophilic aromatic substitution remains a fundamental strategy. nih.gov While direct substitution on an unsubstituted naphthalene ring often yields a mixture of products, the presence of activating or deactivating groups can control the position of incoming electrophiles. For instance, the regioselectivity of nitration, a key step for introducing amino groups, is highly dependent on the existing substituents on the naphthalene ring.

Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of highly substituted aromatic compounds. nih.gov Starting with a di-functionalized naphthalene, such as a dihalonaphthalene, these methods allow for the sequential and regioselective introduction of different groups.

For example, a dihalonaphthalene could first undergo a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) to introduce one or both amino groups. Subsequently, the remaining halide could be converted to the carboxylic acid moiety through various methods, including palladium-catalyzed carboxylation or by conversion to an organometallic species followed by quenching with carbon dioxide. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Selective Introduction of Amino and Carboxylic Acid Functionalities

The specific placement of the two amino groups at the 2- and 6-positions and the carboxylic acid at the 1-position necessitates highly regioselective methods.

Regioselective Nitration and Reduction for Diamine Synthesis

A common and effective route to aromatic amines is through the nitration of the aromatic ring followed by the reduction of the nitro group. To synthesize a 2,6-diamino derivative, a plausible strategy involves the dinitration of a suitable naphthalene precursor. The directing effects of any existing substituents on the naphthalene core are paramount in controlling the regioselectivity of the nitration. For instance, starting with naphthalene-2-carboxylic acid or a derivative, the carboxyl group would direct incoming nitro groups primarily to the 5- and 8-positions. Therefore, a more elaborate, multi-step sequence is likely required to achieve the desired 2,6-disubstitution pattern.

Once the dinitro compound is obtained, the reduction to the corresponding diamine can be achieved using a variety of reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂/Pd-C), or other reducing agents like sodium dithionite. A synthetic route for 2,6-diaminonaphthalene starts from 2,6-Naphthalenedicarbonyl diazide, which upon reaction with sulfuric acid and subsequent treatment with sodium hydroxide (B78521), yields the diamine. chemicalbook.com

Carboxylation Methodologies for Naphthalene Scaffolds

Several methods exist for introducing a carboxylic acid group onto a naphthalene ring.

Carbonation of Organometallic Intermediates: This classic method involves the formation of an organolithium or Grignard reagent from a halonaphthalene, which is then quenched with solid carbon dioxide (dry ice) to form the corresponding naphthoic acid upon acidic workup.

Kolbe-Schmitt Reaction: This reaction introduces a carboxyl group onto a naphthol (hydroxynaphthalene) by heating it with sodium hydroxide and then treating it with carbon dioxide under pressure. The position of carboxylation is dependent on the reaction conditions and the position of the hydroxyl group.

Oxidation of Alkylnaphthalenes: If a naphthalene precursor with an alkyl group (e.g., a methyl group) at the C1 position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Direct Photochemical Carboxylation: Recent research has shown the possibility of direct photochemical C-H carboxylation of aromatic diamines with CO₂. scispace.com This method, while innovative, is still under development and its applicability to specific isomers like the target molecule would require further investigation. scispace.com

Enzymatic Carboxylation: Naphthalene carboxylase is an enzyme that catalyzes the carboxylation of naphthalene to 2-naphthoate. nih.govnih.gov While this demonstrates a biological route for naphthalene carboxylation, controlling the regioselectivity to the 1-position and its application in a multi-step synthesis would be a significant challenge. nih.govnih.gov

A summary of potential carboxylation strategies is presented below:

| Method | Precursor | Reagents | Key Features |

| Carbonation | Halonaphthalene | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | Versatile and widely used. |

| Kolbe-Schmitt | Naphthol | 1. NaOH 2. CO₂, pressure, heat | Primarily for hydroxylated naphthalenes. |

| Oxidation | Alkylnaphthalene | KMnO₄ or CrO₃ | Requires pre-existing alkyl group. |

| Photochemical | Aromatic Diamine | CO₂, light | Emerging, "green" methodology. scispace.com |

| Enzymatic | Naphthalene | Naphthalene carboxylase | Highly specific, biological approach. nih.govnih.gov |

Multi-step Organic Synthesis for Precisely Substituted Naphthalenes

Given the specific substitution pattern of this compound, a multi-step synthesis is unavoidable. The development of new and efficient methodologies for the regioselective synthesis of such polysubstituted naphthalene derivatives has garnered significant attention. nih.gov Strategies often involve building the molecule from a simpler, functionalized naphthalene or even constructing the naphthalene ring system itself through annulation reactions.

One potential, albeit complex, pathway could start with a derivative like 2,6-dihydroxynaphthalene. The hydroxyl groups could be used to direct other substitutions or be converted to other functionalities. For example, after protecting the hydroxyl groups, a carboxylation could be attempted at the 1-position. Subsequently, the hydroxyl groups could be converted to amines, perhaps through a Bucherer reaction or by conversion to triflates followed by a Hartwig-Buchwald amination.

Another approach involves the use of aryne chemistry. The reaction of functionalized 2-pyrones with aryne intermediates generated from o-silylaryl triflates can provide multisubstituted naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org This modern method allows for the construction of highly functionalized naphthalenes that might be difficult to access through traditional substitution reactions. rsc.org

Recent advancements have also demonstrated the synthesis of multisubstituted naphthalenes through a hydride shift mediated C-H bond functionalization/aromatization sequence. acs.orgnih.govacs.org This strategy involves the cyclization of specifically designed precursors to form tetralin derivatives, which are then aromatized to yield the naphthalene core. acs.orgnih.govacs.org Such innovative approaches highlight the ongoing evolution of synthetic strategies to access complex aromatic structures. acs.orgnih.govacs.org

Synthetic Strategies for this compound: A Focus on Molecular Architecture and Protecting Group Chemistry

The synthesis of specifically substituted aromatic compounds like this compound presents a significant challenge in organic chemistry, demanding precise control over the introduction and manipulation of functional groups on the naphthalene core. The unique arrangement of two amino groups and a carboxylic acid at the 1, 2, and 6 positions necessitates a multi-step approach, heavily reliant on the principles of regioselectivity and the strategic use of protecting groups. This article explores plausible synthetic pathways and key chemical strategies that could be employed for the construction of this complex molecule.

1 Sequential Functional Group Transformations for Defined Molecular Architecture

The construction of this compound is contingent on a carefully planned sequence of functional group transformations. The order in which the amino and carboxyl moieties are introduced is critical to achieving the desired substitution pattern. A hypothetical, yet chemically sound, synthetic route could commence from a readily available starting material such as 2,6-dihydroxynaphthalene.

One potential strategy involves the initial nitration of a protected 2,6-dihydroxynaphthalene. The directing effects of the protected hydroxyl groups would guide the regioselective introduction of nitro groups. Subsequent reduction of the nitro groups would yield the corresponding diamine. The introduction of the carboxylic acid at the C-1 position could then be approached through methods like a Kolbe-Schmitt or a related carboxylation reaction, although the specific conditions would need to be optimized to favor carboxylation at the desired position.

An alternative approach could begin with a naphthalenesulfonic acid derivative. For instance, the sulfonation of naphthalene can lead to various isomers, and the separation of 2,6-naphthalenedisulfonic acid is a known process. This intermediate could then be subjected to nitration, followed by reduction of the nitro groups and subsequent replacement of the sulfonic acid groups with amino groups, potentially via the Bucherer reaction or related amination methods. The final installation of the carboxylic acid at the C-1 position would then be the terminal step.

A key consideration in these sequences is the inherent reactivity of the naphthalene ring. The presence of activating groups like hydroxyl or amino functions can lead to multiple substitution products if the reaction conditions are not precisely controlled. Therefore, each step must be carefully chosen to ensure the desired regiochemical outcome.

| Reaction Step | Transformation | Key Considerations | Potential Reagents |

| 1. Protection | Protection of hydroxyl groups | Stability to subsequent reaction conditions | Acetyl chloride, Benzyl (B1604629) bromide |

| 2. Nitration | Introduction of nitro groups | Regioselectivity, avoiding over-nitration | Nitric acid, Sulfuric acid |

| 3. Reduction | Conversion of nitro to amino groups | Selective reduction without affecting other groups | H₂, Pd/C; Sn/HCl |

| 4. Carboxylation | Introduction of the carboxylic acid group | Regioselectivity at the C-1 position | CO₂, high pressure (Kolbe-Schmitt) |

| 5. Deprotection | Removal of protecting groups | Mild conditions to preserve the final product | Acid or base hydrolysis, hydrogenolysis |

2 Protecting Group Chemistry in Diaminonaphthalene-Carboxylic Acid Synthesis

The successful synthesis of this compound is critically dependent on the strategic application of protecting groups. utdallas.edu These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the course of the synthesis towards the desired product.

In the context of synthesizing this specific molecule, both the amino and carboxylic acid functionalities may require protection at different stages. For instance, the amino groups are highly susceptible to oxidation and can react with electrophiles. Therefore, during steps like nitration or carboxylation, it would be crucial to protect any existing amino groups. Common protecting groups for amines include acetyl (Ac), benzyloxycarbonyl (Cbz), and tert-butoxycarbonyl (Boc) groups. The choice of protecting group is dictated by its stability under the reaction conditions of the subsequent step and the ease of its removal without affecting the rest of the molecule.

Similarly, the carboxylic acid group might need protection, especially if reactions are carried out under conditions that could lead to its unwanted participation, such as decarboxylation or esterification. Esterification to a methyl or ethyl ester is a common strategy for protecting carboxylic acids.

The concept of "orthogonal protection" is particularly relevant in a multi-step synthesis of a complex molecule like this compound. This strategy involves using multiple protecting groups that can be removed under different and specific conditions, allowing for the selective deprotection of one functional group while others remain protected.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amino (-NH₂) | Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acid or base hydrolysis |

| Amino (-NH₂) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Carboxylic Acid (-COOH) | Methyl Ester | Methanol, Acid catalyst | Acid or base hydrolysis |

| Carboxylic Acid (-COOH) | Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |

The development of a viable synthetic route to this compound would undoubtedly involve a meticulous selection of reactions and protecting groups, with each step carefully optimized to achieve the desired molecular architecture. The research in this area would contribute significantly to the broader field of synthetic organic chemistry and the construction of complex, functionalized aromatic systems.

Chemical Reactivity and Derivatization of 2,6 Diaminonaphthalene 1 Carboxylic Acid

Reactivity of Amine Moieties in the Naphthalene (B1677914) Core

The two amino groups at the C2 and C6 positions of the naphthalene ring are strong activating groups, increasing the electron density of the aromatic system and rendering it susceptible to electrophilic attack. These amine groups themselves are primary nucleophiles and readily participate in a variety of chemical transformations. Their relative positions are crucial in determining reactivity and the potential for forming polymeric or macrocyclic structures.

Acylation and Amidation Reactions for Novel Ligand Development

The primary amine groups of 2,6-Diaminonaphthalene-1-carboxylic acid are readily acylated or amidated when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids. youtube.comrsc.org These reactions are fundamental in synthesizing novel amide-containing compounds, which can serve as ligands for metal coordination or as building blocks for functional materials. The direct condensation with carboxylic acids can be facilitated by coupling agents or achieved under thermal conditions, often at high temperatures (above 160 °C) to drive off water. youtube.com The use of Lewis acids can also catalyze these amidations, allowing for milder reaction conditions. researchgate.net

The reaction can theoretically proceed in a stepwise manner, allowing for the synthesis of mono-acylated or di-acylated products. Achieving selectivity for mono-acylation can be challenging and often requires careful control of stoichiometry and reaction conditions. A study on the related 1,5-diamino-naphthalene (DAN) demonstrated that a solventless thermal reaction with L-pyroglutamic acid at 160 °C could yield a mono-amidated product, effectively modifying the electronic and optical properties of the naphthalene system. nih.gov This suggests that similar selective modifications could be possible for this compound.

Table 1: Illustrative Conditions for Amine Acylation

| Acylating Agent | Catalyst/Reagent | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | DCM, THF, or similar aprotic solvents | Room temperature | Amide |

| Acid Anhydride (B1165640) | None or mild acid/base catalyst | Aprotic solvents or neat | Room temperature to moderate heating | Amide |

| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | DCM, DMF | 0 °C to room temperature | Amide |

| Carboxylic Acid | Thermal | Solvent-free or high-boiling solvent | >160 °C | Amide |

Note: This table represents typical conditions for acylation of aromatic amines and is illustrative for this compound.

Cyclocondensation Reactions for Heterocyclic Annulation

Diamines are key precursors for the synthesis of nitrogen-containing heterocyclic systems through cyclocondensation reactions. While the 1,2- or 1,8-disposition of amino groups on the naphthalene core is most common for forming fused heterocyclic rings like pyrazines or perimidines, the 2,6-disposition in this compound lends itself to the formation of polymeric structures or macrocycles when reacted with bifunctional electrophiles.

For instance, reaction with dicarbonyl compounds (e.g., dialdehydes, diketones) or their equivalents could lead to the formation of Schiff base polymers. These reactions typically proceed under acid or base catalysis and involve the formation of imine linkages. The presence of the carboxylic acid group could influence this process, potentially participating in subsequent reactions or directing the supramolecular assembly of the resulting products.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C1 position is an electron-withdrawing group that deactivates the naphthalene ring towards electrophilic substitution. As a functional group, it is a Brønsted-Lowry acid and its carboxyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

Esterification and Amide Bond Formation

The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comvvc.edu This is an equilibrium-driven reaction, and typically requires an excess of the alcohol and an acid catalyst like sulfuric acid or tosic acid to achieve high yields. masterorganicchemistry.comlibretexts.org Alternatively, the carboxylic acid can be activated, for example by conversion to an acyl chloride, which then readily reacts with an alcohol to form an ester. Another efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Similarly, the carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation is of great importance in medicinal chemistry and materials science. rsc.org Direct reaction requires high temperatures, but the process is more commonly achieved by first activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then treated with the amine. nih.gov

Table 2: Representative Methods for Carboxylic Acid Derivatization

| Reaction | Reagents | Catalyst/Activator | General Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄, TsOH) | Heating in excess alcohol | Ester |

| DCC/DMAP Esterification | Alcohol (R'-OH) | DCC, DMAP | Anhydrous aprotic solvent (e.g., CH₂Cl₂) | Ester |

| Amide Formation | Amine (R'R''NH) | Coupling Agent (e.g., EDC, HATU) | Aprotic solvent (e.g., DMF, DCM) | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None or catalytic DMF | Inert solvent, often with heating | Acyl Chloride |

Note: This table outlines common synthetic routes for carboxylic acid modification, applicable to the target molecule.

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, the compound readily undergoes acid-base neutralization reactions with bases to form carboxylate salts. vvc.edu Reaction with a strong base like sodium hydroxide (B78521) will produce the corresponding sodium carboxylate. This transformation significantly increases the water solubility of the molecule. The carboxylate anion is a nucleophile, although weaker than the corresponding amine, and can participate in reactions such as nucleophilic substitution with alkyl halides to form esters, albeit typically under harsher conditions than direct esterification methods.

Dual Functional Group Reactivity and Chemo-selectivity

The presence of both nucleophilic amine groups and an electrophilic carboxylic acid group on the same molecule raises the question of chemoselectivity. The relative reactivity of these groups can be exploited to achieve selective transformations.

Amine vs. Carboxylic Acid Reactivity: The amine groups are generally more nucleophilic than the carboxylate anion that would be formed under basic conditions. Under acidic conditions, the amine groups will be protonated to form ammonium (B1175870) salts, which deactivates them towards electrophiles. This principle can be used to selectively perform reactions at the carboxylic acid center. For example, Fischer esterification is conducted under strong acidic conditions, which protonates the amino groups and prevents them from interfering with the reaction. pearson.com

Reactivity of the Two Amine Groups: The two amine groups at the C2 and C6 positions may exhibit different reactivities due to the electronic influence of the C1-carboxylic acid group. The C2-amino group, being ortho to the electron-withdrawing carboxylic acid, is expected to be less nucleophilic than the C6-amino group, which is further away. This difference could potentially be exploited to achieve selective mono-functionalization at the C6-amine under carefully controlled conditions.

This dual functionality makes this compound a candidate for the synthesis of complex molecules such as condensation polymers. For example, polymerization could occur via self-amidation, where the amine group of one molecule reacts with the carboxylic acid of another, to form a polyamide. This would likely require thermal conditions or the use of coupling agents.

Orthogonal Protection and Deprotection Strategies

The synthesis of complex molecules derived from this compound would necessitate a careful strategy of protecting its three reactive functional groups: two amino groups and one carboxylic acid. An orthogonal protection scheme is crucial, allowing for the selective removal of one protecting group in the presence of others, thus enabling site-selective modifications.

The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their removal. For the amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The carboxylic acid is typically protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester.

A potential orthogonal strategy for this compound could involve:

Protecting one amino group with Fmoc: This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent.

Protecting the second amino group with Boc: The Boc group is stable to the basic conditions used for Fmoc deprotection but is easily removed with a moderate acid, such as trifluoroacetic acid (TFA).

Protecting the carboxylic acid as a benzyl ester (Bn): This group is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc removal. It is typically cleaved by hydrogenolysis.

This strategy would allow for the sequential deprotection and functionalization of each reactive site.

Table 1: Potential Orthogonal Protection Scheme for this compound

| Functional Group | Protecting Group | Deprotection Reagent | Stability |

| Amino Group 1 | Fmoc | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |

| Amino Group 2 | Boc | Trifluoroacetic Acid (TFA) | Stable to mild base and hydrogenolysis |

| Carboxylic Acid | Benzyl (Bn) ester | H₂, Pd/C | Stable to mild acid and base |

Spectroscopic and Advanced Analytical Methodologies for 2,6 Diaminonaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2,6-Diaminonaphthalene-1-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system, as well as the protons of the two amino (-NH₂) groups and the carboxylic acid (-COOH) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino groups and the electron-withdrawing nature of the carboxylic acid group, leading to a predictable pattern of signals in the aromatic region of the spectrum. Integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (spin-spin splitting) would provide information about the connectivity of adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring would be indicative of their substitution pattern. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield shift. The number of distinct signals in the ¹³C NMR spectrum would confirm the symmetry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 100 - 140 |

| -NH₂ | Variable (broad) | - |

| -COOH | > 10 (broad) | > 160 |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The values presented are general ranges for similar structural motifs.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between neighboring protons on the naphthalene ring, helping to assign the specific positions of the aromatic signals. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). This information is crucial for unambiguously assigning all the ¹H and ¹³C NMR signals and confirming the substitution pattern of the amino and carboxylic acid groups on the naphthalene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected Molecular Ion |

| C₁₁H₁₀N₂O₂ | 202.0742 | Positive | [M+H]⁺ |

| C₁₁H₁₀N₂O₂ | 202.0742 | Negative | [M-H]⁻ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. ESI-MS can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced. Analysis of these fragments can provide valuable information about the structure of the molecule and the relative strengths of its chemical bonds. For instance, the loss of water (H₂O) from the carboxylic acid group or the loss of ammonia (NH₃) from the amino groups would be expected fragmentation pathways.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of a sample of this compound and for quantifying its concentration in a mixture. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for such analyses.

By selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and mobile phase, a separation method can be developed to resolve this compound from any impurities or starting materials. A detector, such as a UV-Vis spectrophotometer, can be used to monitor the elution of the compound from the column. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for quantitative analysis when calibrated with a known standard. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

These analytical methodologies, when used in concert, provide a robust framework for the comprehensive characterization of this compound, ensuring its identity, structural integrity, and purity for any subsequent scientific investigation or application.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of this compound from complex matrices. The development of a robust HPLC method for this analyte would hinge on the careful selection of a stationary phase, mobile phase, and detector, tailored to the compound's physicochemical properties.

Given the polar nature imparted by the two amino groups and the carboxylic acid function, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A C18 or C8 stationary phase would likely provide sufficient retention and resolution. The mobile phase would typically consist of an aqueous component, such as a phosphate or acetate buffer to control the pH and the ionization state of the analyte, mixed with an organic modifier like acetonitrile or methanol to modulate retention.

The pH of the mobile phase is a critical parameter. At a pH below the pKa of the carboxylic acid group (around 2-4) and below the pKa of the anilinium ions (around 4-5), the compound will be in its cationic form, which might interact favorably with the silanol groups on the silica support, potentially leading to peak tailing. Conversely, at a pH above the pKa of the amino groups, the compound will be anionic. An intermediate pH could be optimal to achieve a balance of retention and peak shape.

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to one of the absorption maxima of the naphthalene chromophore. For enhanced sensitivity and selectivity, a fluorescence detector could be employed, leveraging the native fluorescence of the diaminonaphthalene scaffold. Furthermore, HPLC coupled with electrochemical detection has been shown to achieve very low limits of detection for other diaminonaphthalenes, such as 1,5-diaminonaphthalene, suggesting its potential applicability for trace analysis of the target compound researchgate.net.

A hypothetical set of starting conditions for an HPLC method for this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm and 350 nm, or Fluorescence (Ex/Em specific) |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal degradation in the GC inlet. Therefore, derivatization is an essential prerequisite to convert the non-volatile analyte into a thermally stable and volatile derivative.

A two-step derivatization process would be necessary to cap both the carboxylic acid and the amino functional groups. The carboxylic acid group can be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. Subsequently, the amino groups can be derivatized.

Silylation is a common and effective derivatization technique for compounds containing active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the amino groups into their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives researchgate.netusherbrooke.ca. The resulting derivatized molecule will be significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

The GC-MS method would then involve injecting the derivatized sample onto a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The temperature program would be optimized to ensure good separation from any derivatization by-products or other components in the sample matrix.

Mass spectrometric detection provides high selectivity and structural information. In electron ionization (EI) mode, the derivatized this compound would be expected to produce a characteristic fragmentation pattern, including a molecular ion peak (or a prominent M-15 peak for TBDMS derivatives) and fragment ions corresponding to the loss of the silyl groups and other parts of the molecule. This allows for confident identification and quantification using selected ion monitoring (SIM).

| Step | Reagent/Condition |

| Esterification | Methanolic HCl or BF3/Methanol, heat |

| Silylation | BSTFA + 1% TMCS or MTBSTFA in a suitable solvent (e.g., pyridine, acetonitrile) |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temp. | 250-280 °C |

| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Interface | 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

Optical Spectroscopy for Electronic Structure and Excited State Investigations

Optical spectroscopy provides profound insights into the electronic structure and excited-state dynamics of molecules. For this compound, UV-Vis absorption and fluorescence spectroscopy are particularly valuable for understanding its light-absorbing and emitting properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene aromatic system. The positions and intensities of the absorption bands will be influenced by the auxochromic amino groups and the carboxyl group.

Based on data for related compounds, such as 2,3-diaminonaphthalene (B165487), which exhibits an absorption maximum at 245 nm in methanol, it is anticipated that this compound will also show strong absorption in the UV region photochemcad.com. The presence of two amino groups, which are strong electron-donating groups, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The position of these bands will also be sensitive to solvent polarity and pH due to the potential for protonation of the amino groups and deprotonation of the carboxylic acid.

In non-polar solvents, the long-wavelength absorption band may arise from a mixture of ¹Ag→¹La and ¹Ag→¹Lb transitions, while in more polar, aqueous environments, the ¹Ag→¹Lb transition may become more prominent rsc.org. The molar absorptivity (ε) is expected to be high, characteristic of extended aromatic systems.

| Compound (in Methanol) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| 2,3-Diaminonaphthalene | 245 | 50,100 |

| 1,5-Diaminonaphthalene | ~340 | Not specified |

| 1,8-Diaminonaphthalene | ~340 | Not specified |

This table presents data for related diaminonaphthalene isomers to provide an expected range for the absorption properties of this compound.

Fluorescence Spectroscopy for Photophysical Characterization

Naphthalene derivatives with amino substituents are often highly fluorescent. It is therefore expected that this compound will exhibit significant fluorescence emission upon excitation at a wavelength corresponding to its absorption maxima. The emission properties, including the wavelength of maximum emission (λem), quantum yield (ΦF), and fluorescence lifetime (τF), will be sensitive to the molecular environment.

The amino groups can participate in intramolecular charge transfer (ICT) processes upon photoexcitation, which can lead to a large Stokes shift and strong solvent-dependent emission properties (solvatochromism). In polar solvents, the emission is likely to be red-shifted compared to non-polar solvents due to the stabilization of the more polar excited state.

The fluorescence of diaminonaphthalene derivatives can be influenced by pH. Protonation of the amino groups can lead to fluorescence quenching rsc.org. Conversely, the interaction with certain metal ions can either quench or enhance the fluorescence, a property that is exploited in the design of fluorescent sensors researchgate.net. For example, complexes of some naphthalene derivatives with Al(III) show enhanced fluorescence, while those with Cu(II) and Fe(III) exhibit fluorescence quenching researchgate.net.

The photophysical properties of this compound would be crucial for its potential applications in areas such as fluorescent probes and materials science.

| Compound (Solvent) | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| 2,3-Diaminonaphthalene (Methanol) | Not specified | Not specified | 0.54 |

| 1,5-Diaminonaphthalene (various) | ~340 | ~400-450 | Varies with solvent |

| 1,8-Diaminonaphthalene (various) | ~340 | ~400-450 | Varies with solvent |

This table provides comparative data from related diaminonaphthalene isomers to illustrate the expected fluorescence characteristics.

Supramolecular Chemistry and Self Assembly of 2,6 Diaminonaphthalene 1 Carboxylic Acid

Design Principles for Hydrogen Bonding and π-Stacking Interactions

The predictable yet powerful forces of hydrogen bonding and π-stacking are the primary drivers of self-assembly in many organic molecules. For 2,6-diaminonaphthalene-1-carboxylic acid, these interactions are expected to be particularly significant in dictating its solid-state packing and behavior in solution.

The carboxylic acid group is a robust and highly directional hydrogen bond donor and acceptor. It is well-established that carboxylic acids frequently form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. researchgate.net This strong, self-complementary interaction is a dominant feature in the crystal engineering of many carboxylic acids. researchgate.net

In addition to the carboxylic acid, the two amino groups on the naphthalene (B1677914) ring of this compound introduce further possibilities for extensive hydrogen bonding. Each amino group possesses two N-H bonds that can act as hydrogen bond donors, while the lone pair on the nitrogen can act as an acceptor. This allows for the formation of complex, three-dimensional networks. The presence of both acidic (carboxylic acid) and basic (amino) groups also allows for the possibility of proton transfer, which would result in the formation of a zwitterion with strong charge-assisted N-H···O hydrogen bonds. researchgate.net These types of interactions are crucial in the self-assembly of well-defined supramolecular networks. researchgate.net

The combination of these functional groups can lead to various hydrogen-bonding patterns, including chains, sheets, and more complex three-dimensional architectures, as seen in related structures involving melamine (B1676169) and aromatic carboxylic acids. researchgate.net

In the case of this compound, the naphthalene rings could arrange in either a face-to-face or, more commonly, a parallel-displaced or T-shaped geometry to optimize the attractive interactions and minimize Pauli repulsion. nih.gov The specific arrangement would be influenced by the electronic nature of the substituents and the steric constraints imposed by the hydrogen-bonding network. Studies on related naphthalene derivatives, such as the 2-naphthalenethiol (B184263) dimer, have shown that dispersion forces are the dominant stabilizing element in such π-stacking structures. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. globethesis.com The predictable geometry of the ligands and the coordination preferences of the metal ions allow for the rational design of materials with tailored porosity, stability, and functionality.

This compound is a promising candidate for a ligand in the construction of MOFs. The carboxylic acid group can coordinate to metal centers in a variety of modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility is a key feature in the formation of diverse network topologies. Furthermore, the amino groups can also participate in coordination to metal ions, potentially leading to the formation of multinuclear nodes or acting as additional linkage points within the framework. The rigid naphthalene backbone ensures that the connectivity between metal centers is well-defined and can be predicted to a certain extent. The strategic placement of the functional groups allows for the potential formation of frameworks with specific pore sizes and shapes.

The use of ligands with multiple, distinct binding sites, such as this compound, can lead to a wide array of framework structures. The combination of the "hard" carboxylate oxygen donors and the "softer" amino nitrogen donors provides coordination affinity for a broad range of metal ions.

For instance, related naphthalenedicarboxylic acids have been used to construct a variety of MOFs with different dimensionalities and properties. researchgate.net Depending on the chosen metal ion and reaction conditions, one could envision the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks with this compound as the building block. globethesis.com The potential for interpenetration of multiple frameworks is also a possibility, which can further modify the porosity and properties of the resulting material. The structural diversity of MOFs based on a related ligand, 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid, demonstrates the potential for generating novel topologies. globethesis.com

| Framework Property | Influencing Factor in this compound | Example from Related Systems |

| Dimensionality | Coordination mode of carboxylate and amino groups, metal ion coordination number. | 1D chains to 3D frameworks observed with naphthalenedicarboxylates. globethesis.com |

| Topology | Geometry of the ligand, coordination environment of the metal node. | A novel topology was achieved with a Cd(II) and 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid system. globethesis.com |

| Porosity | Length and rigidity of the naphthalene spacer, potential for interpenetration. | Porosity in lanthanide-MOFs is a key feature for potential applications. researchgate.net |

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Host-guest chemistry, a subfield of supramolecular chemistry, focuses on the design of host molecules that can selectively bind guest molecules within a cavity or binding pocket.

The structure of this compound suggests its potential to participate in host-guest interactions. The rigid naphthalene backbone can act as a scaffold, while the functional groups provide specific binding sites. For example, the carboxylic acid and amino groups could form a well-defined hydrogen-bonding array capable of recognizing and binding complementary guest molecules, such as other organic acids, amides, or molecules with suitable functional groups.

Furthermore, self-assembled structures of this compound, such as dimers or larger aggregates, could create cavities or channels capable of encapsulating smaller guest molecules. The aromatic surfaces of the naphthalene units could also provide a hydrophobic binding pocket for suitable guests. Research on host-guest systems involving macrocycles has demonstrated the importance of hydrogen bonding and cavity size in the selective binding of guests. nih.govbohrium.com Studies on cyclodextrins with aromatic carboxylic acids have also shown that both charge and hydrophobicity are significant factors in the stability of host-guest complexes. rsc.org

| Interaction Type | Potential Role of this compound | Basis from Related Systems |

| Hydrogen Bonding | Could act as a host for guests with complementary H-bond donors/acceptors. | Macrocycles with amide functionalities show strong binding to guest molecules through hydrogen bonds. bohrium.com |

| Hydrophobic Interactions | The naphthalene core could encapsulate non-polar guests. | Cyclodextrins utilize a hydrophobic cavity to bind aromatic guests. rsc.org |

| Electrostatic Interactions | The zwitterionic form could bind charged guest species. | Charge is a significant factor in the stability of host-guest complexes with modified cyclodextrins. rsc.org |

Selective Binding of Target Analytes via Multiple Interaction Modes

There is currently no published research detailing the selective binding of target analytes by this compound. The unique positioning of two amino groups and one carboxylic acid group on the naphthalene core suggests the potential for multifaceted interactions, including hydrogen bonding, electrostatic interactions, and π-stacking. However, without experimental or computational studies, any discussion of its binding capabilities remains speculative.

Thermodynamic and Kinetic Aspects of Host-Guest Complexation

Similarly, the thermodynamic and kinetic parameters for host-guest complexes involving this compound have not been reported in the scientific literature. Data pertaining to stability constants (K), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complexation, as well as association and dissociation rate constants, are essential for understanding the stability and dynamics of such supramolecular systems. The absence of this information indicates a significant gap in the current understanding of this compound's behavior in host-guest chemistry.

While research on other functionalized naphthalene compounds, such as 2,6-naphthalenedicarboxylic acid and various aminonaphthalene sulfonic acids, is more prevalent, these findings cannot be directly extrapolated to this compound due to the distinct electronic and steric properties imparted by its specific substitution pattern. Further research is required to elucidate the supramolecular behavior of this particular molecule.

Advanced Applications in Chemical Sensing and Materials Science

Development of Fluorescent Chemosensors Based on Naphthalene (B1677914) Derivatives

The inherent fluorescence of the naphthalene core makes its derivatives excellent candidates for the development of chemosensors. The amino and carboxylic acid functional groups can serve as binding sites for various analytes and modulate the fluorescence emission through several mechanisms.

Design Principles for Turn-On/Turn-Off Sensing Mechanisms

Fluorescent chemosensors operate via mechanisms that either enhance ("turn-on") or quench ("turn-off") their fluorescence upon binding to a specific analyte. The design of these sensors is a strategic process involving the integration of a fluorophore (the signaling unit) and a receptor (the binding unit).

Turn-On Sensors: In their free state, these sensors exhibit minimal fluorescence due to processes like Photoinduced Electron Transfer (PET) or twisted intramolecular charge transfer (TICT). researchgate.net For a hypothetical sensor based on a diaminonaphthalene carboxylic acid, the electron-rich amino groups could act as PET donors, quenching the naphthalene fluorescence. Upon protonation or binding to a metal cation, the electron-donating ability of the amino groups is suppressed, inhibiting the PET process and "turning on" the fluorescence. Naphthalene diimides, for example, have been designed as "turn-on" pH sensors that become strongly emissive upon protonation. researchgate.net

Turn-Off Sensors: This mechanism, often referred to as fluorescence quenching, occurs when the interaction with an analyte introduces a new de-excitation pathway. This can happen through energy transfer to the analyte, electron transfer from the excited fluorophore to the analyte, or the formation of a non-fluorescent ground-state complex. Diaminonaphthalene derivatives can act as "turn-off" sensors for metal ions like Hg²⁺ and Fe³⁺, where the binding of the ion facilitates a non-radiative decay process.

Specificity and Selectivity in Analyte Detection

The specificity of a chemosensor is determined by the design of its binding pocket or receptor site. The spatial arrangement and electronic nature of the functional groups are critical for selective recognition of target analytes.

Cation Detection: The amino and carboxylate groups can form coordination complexes with various metal ions. The selectivity for a particular cation is governed by factors such as the size of the ion, its charge density, and its preferred coordination geometry. For instance, 2,3-diaminonaphthalene (B165487) is a well-known reagent for the fluorometric determination of selenium. medchemexpress.com

Anion Detection: While less common for naphthalene derivatives, hydrogen-bonding interactions involving the amino groups could be exploited for the recognition of anions like fluoride (B91410) or acetate.

Reactive Species Detection: Diaminonaphthalenes are particularly effective in detecting reactive nitrogen species. For example, 2,3-diaminonaphthalene reacts with nitrite (B80452) in acidic conditions to form the highly fluorescent 2,3-naphthotriazole, enabling the sensitive detection of nitrite in various samples. sigmaaldrich.commedchemexpress.com

Integration into Polymeric Materials and Nanostructures

The bifunctional nature of diaminonaphthalene carboxylic acids, possessing both amino and carboxylic acid groups, makes them potential monomers for creating advanced polymers and hybrid materials.

Monomer Applications in Functional Polymer Synthesis

The presence of reactive amine and carboxylic acid groups allows for participation in various polymerization reactions, leading to functional polymers with unique properties.

Polyimides: Aromatic diamines are fundamental building blocks for polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Aromatic diamines like 2,6-bis(4-aminophenoxy)naphthalene are reacted with tetracarboxylic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically imidized to yield the final polyimide. researchgate.net A monomer like 2,6-diaminonaphthalene-1-carboxylic acid could theoretically be used to synthesize modified polyimides or poly(amide-imide)s.

Polyamides: The reaction between the amino groups of one monomer and the carboxylic acid group of another leads to the formation of polyamides. The rigid naphthalene backbone would impart thermal stability and mechanical robustness to the resulting polymer.

Hybrid Material Development with Tunable Properties

The functional groups on the naphthalene core can be used to anchor the molecule onto other materials, creating organic-inorganic hybrids with tailored properties.

Metal-Organic Frameworks (MOFs): Naphthalene-based dicarboxylic acids are widely used as organic linkers in the synthesis of MOFs. wikipedia.orgsigmaaldrich.comchemicalbook.com These crystalline materials have porous structures with applications in gas storage, separation, and catalysis. While 2,6-naphthalenedicarboxylic acid is a common linker wikipedia.orgsigmaaldrich.com, a diaminonaphthalene carboxylic acid could introduce basic sites (amino groups) into the MOF pores, which could be advantageous for applications like CO₂ capture or base catalysis.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not documented, the functional groups suggest potential roles in catalysis, either as an organocatalyst itself or as a ligand for a metal catalyst.

Organocatalysis: The amino groups could function as basic sites to catalyze reactions like Knoevenagel condensations or Michael additions. The combination of an acidic carboxylic acid group and basic amino groups could also enable bifunctional catalysis.

Ligand for Metal Catalysts: The amino and carboxylate moieties can act as bidentate ligands, coordinating to a metal center. The resulting metal complex could then be employed as a catalyst in various organic transformations, such as cross-coupling reactions or oxidations. The synthesis of polyesters, for instance, often relies on metal-based catalysts. mdpi.com

Role of Amino and Carboxylic Acid Groups in Catalytic Cycles

The catalytic activity of a molecule is fundamentally dictated by its functional groups. In this compound, the amino (-NH2) and carboxylic acid (-COOH) groups are the primary sites for catalytic interactions. These groups can act independently or cooperatively to facilitate chemical transformations.

The amino groups, being basic and nucleophilic, can participate in a variety of catalytic reactions. ijarsct.co.incatalysis.blog They can act as Brønsted-Lowry bases by accepting protons, or as nucleophiles by donating their lone pair of electrons to an electrophilic center. ijarsct.co.in This nucleophilic character is crucial in reactions such as additions to carbonyl compounds or as ligands for metal catalysts. In enzymatic catalysis, amino acid residues like lysine, which contains an amino group, play vital roles in forming Schiff base intermediates, a key step in many biochemical pathways.

The carboxylic acid group, on the other hand, is acidic and can act as a proton donor (Brønsted-Lowry acid). nih.gov It can also be deprotonated to form a carboxylate anion, which can then function as a nucleophile or as a ligand to coordinate with metal ions. nih.gov The ability of carboxylic acids to participate in hydrogen bonding is also critical for substrate orientation and stabilization of transition states. nih.gov In some enzymatic systems, pairs of carboxylic acid residues work in concert to fine-tune the pKa values, enabling catalysis in specific pH environments. nih.gov

The synergy between the amino and carboxylic acid groups within the same molecule can lead to enhanced catalytic activity. This is a concept central to organocatalysis, where the bifunctional nature of the catalyst allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. For instance, the amino group could activate a substrate through deprotonation while the carboxylic acid group stabilizes a developing negative charge through hydrogen bonding.

The rigid naphthalene backbone of this compound serves to hold these functional groups in a specific spatial arrangement, which can be advantageous for creating a well-defined catalytic pocket, similar to the active site of an enzyme. catalysis.blog

Heterogeneous and Homogeneous Catalysis

The application of this compound as a catalyst can be envisioned in both homogeneous and heterogeneous systems.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and the reactants exist in the same phase, typically a liquid phase. This compound, or its derivatives, could be utilized as a soluble organocatalyst. jst.go.jp The presence of both acidic and basic functionalities allows it to perform as a bifunctional catalyst for various organic transformations. Furthermore, it could act as a ligand for transition metal complexes in homogeneous catalysis. The amino and carboxylate groups can chelate to a metal center, modifying its electronic properties and steric environment, thereby influencing the selectivity and activity of the catalyst. Metallaphotoredox catalysis, for instance, often utilizes organic molecules with carboxylic acid groups to facilitate cross-coupling reactions. acs.org

Heterogeneous Catalysis

For heterogeneous catalysis, the catalyst and reactants are in different phases. This compound could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable chemical processes.

The immobilization can be achieved by forming covalent bonds between the amino or carboxylic acid groups and the support material. For example, the carboxylic acid could be esterified or amidated with functional groups on the support surface. Once immobilized, the functional groups of the naphthalene derivative would be exposed on the surface, creating active sites for catalysis. The porous structure of the support material can also influence the selectivity of the reaction by controlling the access of reactants to the active sites. The rigid naphthalene structure can provide thermal and chemical stability to the immobilized catalyst.

The development of such heterogeneous catalysts is a key area of research aimed at creating more environmentally friendly and economically viable chemical processes.

Theoretical and Computational Studies of 2,6 Diaminonaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,6-Diaminonaphthalene-1-carboxylic acid, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT allows for the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

A hypothetical DFT analysis of this compound would likely reveal the influence of the amino and carboxylic acid functional groups on the electron density distribution of the naphthalene (B1677914) core. The amino groups, being electron-donating, would increase the electron density of the aromatic system, while the electron-withdrawing carboxylic acid group would have the opposite effect. This interplay of electronic effects would significantly influence the molecule's chemical behavior.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of molecules. For this compound, this would include predicting its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Predicted UV-Vis spectra can help identify the electronic transitions responsible for the molecule's absorption of light. The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups based on their vibrational frequencies. Similarly, calculated NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in condensed phases.

MD simulations can model the behavior of this compound in different solvents. These simulations can reveal how the solvent molecules interact with the solute, influencing its conformation and solubility. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amino and carboxylic acid groups would be a dominant interaction, affecting the molecule's orientation and aggregation state.

The structure of this compound, with its aromatic core and functional groups capable of hydrogen bonding, suggests a propensity for self-assembly. MD simulations can be used to investigate the mechanisms by which these molecules might aggregate to form larger, ordered structures. These simulations can provide atomic-level detail on the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process.

Computational Design of Derivatives and Sensing Systems

Computational approaches are invaluable in the rational design of new molecules with desired properties. In the context of this compound, computational design could be used to explore the potential of its derivatives for various applications.

For example, by systematically modifying the functional groups on the naphthalene scaffold in silico, researchers can predict how these changes would affect the molecule's electronic and binding properties. This approach has been utilized in the design of inhibitors for proteins like Kelch-like ECH-associated protein 1 (KEAP1), where a naphthalene scaffold was part of the initial compound design. nih.gov Although this work focused on a different substitution pattern, the principles of computational design are directly applicable. nih.gov

In the development of chemical sensors, computational modeling can be used to predict the binding affinity and selectivity of a this compound-based receptor for a specific target analyte. By simulating the interaction between the host and guest molecules, researchers can optimize the design of the receptor for enhanced sensing performance.

In Silico Screening for Enhanced Binding and Selectivity

In silico screening, particularly through molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates by predicting the binding affinity and mode of interaction of a ligand with the active site of a biological target, such as a protein or enzyme.

For this compound, molecular docking studies can be employed to screen its potential as a ligand for various receptors. The process involves creating a three-dimensional model of the compound and docking it into the binding site of a target protein. The binding affinity is then calculated based on scoring functions that estimate the free energy of binding. A lower binding energy typically indicates a more stable and favorable interaction.

The structural features of this compound, including its aromatic naphthalene core, the two amino groups, and the carboxylic acid moiety, provide multiple points for potential interactions such as hydrogen bonding, pi-pi stacking, and electrostatic interactions. By systematically docking this compound and its virtual derivatives into the active sites of different enzymes or receptors, researchers can identify which targets it is most likely to bind to and with what affinity.

Furthermore, in silico screening can guide the modification of the parent compound to enhance its binding selectivity. For instance, by analyzing the predicted binding mode of this compound, specific functional groups can be added or modified to improve interactions with key amino acid residues in the target's binding pocket, while simultaneously disrupting interactions with off-target proteins. This approach accelerates the development of more potent and selective therapeutic agents. New 1,8-naphthyridine-3-carboxylic acid derivatives have been designed and synthesized based on in silico computational studies to predict their binding modes and pharmacokinetic parameters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that can be used in conjunction with molecular docking. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.thresearchgate.net By developing a QSAR model for a set of this compound derivatives, it is possible to predict the biological activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative A (with hydroxyl group at C4) | -8.2 | Arg120, Tyr355, Ser121 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative B (with methyl group at C7) | -7.1 | Arg120, Tyr355 | Hydrophobic Interaction, Pi-Pi Stacking |

| Derivative C (with nitro group at C5) | -6.8 | Tyr355 | Pi-Pi Stacking |

This table is illustrative and provides hypothetical data based on typical molecular docking studies.

Rational Design of Photophysical Characteristics

The rational design of molecules with specific photophysical properties, such as absorption and fluorescence wavelengths, is a rapidly advancing field driven by computational methods. acs.org Naphthalene derivatives are known for their fluorescent properties, making them valuable as probes in biological imaging and as components in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), allows for the accurate prediction of the electronic transitions that govern a molecule's interaction with light. functmaterials.org.ua

For this compound, TD-DFT calculations can predict its UV-Vis absorption and fluorescence emission spectra. These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and the orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO largely determines the absorption and emission wavelengths.

By systematically modifying the structure of this compound in silico, researchers can rationally design derivatives with tailored photophysical properties. For example, the introduction of electron-donating groups (like additional amino or methoxy (B1213986) groups) or electron-withdrawing groups (like nitro or cyano groups) at different positions on the naphthalene ring can significantly alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. mdpi.com This allows for the fine-tuning of the molecule's color and fluorescence characteristics.

Computational studies can also predict other important photophysical parameters, such as the fluorescence quantum yield and lifetime, which are crucial for the development of efficient fluorescent probes. researchgate.net The solvent environment can also be modeled to understand solvatochromic effects, where the absorption and emission wavelengths change with the polarity of the solvent. nih.gov This comprehensive computational approach enables the pre-screening of a large number of virtual compounds, identifying those with the most promising photophysical properties for specific applications before undertaking their synthesis.

Table 2: Predicted Photophysical Properties of this compound and its Derivatives from TD-DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Max Absorption (nm) | Predicted Max Emission (nm) |

| This compound | -5.20 | -1.80 | 3.40 | 365 | 450 |

| Derivative D (with -NO2 at C4) | -5.50 | -2.20 | 3.30 | 375 | 480 |

| Derivative E (with -OCH3 at C7) | -5.05 | -1.70 | 3.35 | 370 | 465 |

| Derivative F (with -CN at C5) | -5.45 | -2.15 | 3.30 | 376 | 485 |

This table is illustrative and presents hypothetical data based on typical TD-DFT calculations for organic fluorophores.

Conclusion and Future Research Directions

Summary of Key Findings and Research Frontiers for 2,6-Diaminonaphthalene-1-carboxylic Acid

While dedicated research on this compound is not extensively documented in publicly available literature, an analysis of its structural components—a naphthalene (B1677914) core functionalized with two amino groups and a carboxylic acid group—allows for the extrapolation of its potential significance and promising research frontiers. The presence of both electron-donating amino groups and an electron-withdrawing carboxylic acid group on the naphthalene scaffold suggests a molecule with intriguing electronic and photophysical properties.

Key research frontiers for this compound are likely to encompass its use as a versatile building block in organic synthesis. The amino and carboxylic acid moieties provide reactive handles for a variety of chemical transformations, enabling the construction of more complex molecules. Furthermore, the inherent asymmetry and potential for intramolecular hydrogen bonding could impart unique conformational characteristics, making it a target for studies in supramolecular chemistry and crystal engineering. The exploration of its biological activity, inspired by the pharmacological relevance of other naphthalene derivatives, also represents a significant avenue for future investigation. nih.gov

Emerging Avenues for Synthesis and Functionalization